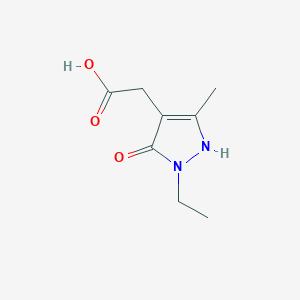

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Description

Properties

Molecular Formula |

C8H12N2O3 |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(2-ethyl-5-methyl-3-oxo-1H-pyrazol-4-yl)acetic acid |

InChI |

InChI=1S/C8H12N2O3/c1-3-10-8(13)6(4-7(11)12)5(2)9-10/h9H,3-4H2,1-2H3,(H,11,12) |

InChI Key |

MJAGVLDIPSCHLY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(=C(N1)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid

Detailed Synthetic Route

Step 1: Preparation of β-Keto Ester Intermediate

- Starting material such as ethyl-2-cyano-3-ethoxy acrylate or ethyl acetoacetate derivatives is used.

- Reaction with hydrazine or substituted hydrazines under acidic or neutral conditions leads to hydrazone formation.

- The reaction is typically carried out in ethanol or other polar organic solvents at reflux temperatures (50–80°C) to facilitate cyclization.

Step 2: Pyrazole Ring Formation

- The hydrazone intermediate undergoes intramolecular cyclization to form the 2,3-dihydro-1H-pyrazol-3-one ring system.

- Catalytic amounts of acids such as hydrochloric acid may be added to promote ring closure.

- Reaction monitoring by thin-layer chromatography (TLC) ensures completion.

Step 3: Introduction of the Acetic Acid Side Chain

- The pyrazole intermediate bearing an ester or keto group at position 4 is subjected to hydrolysis or carboxylation to yield the acetic acid moiety.

- Hydrolysis conditions typically involve aqueous base or acid under reflux.

- Purification is achieved by recrystallization or chromatography.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Ethyl-2-cyano-3-ethoxy acrylate + Hydrazine hydrate | Ethanol, reflux, catalytic HCl | Hydrazone intermediate |

| 2 | Hydrazone intermediate | Reflux, acid catalyst | 2,3-dihydro-1H-pyrazol-3-one derivative |

| 3 | Pyrazole derivative | Hydrolysis (acidic/basic), reflux | This compound |

Alternative Synthetic Approaches

- Some studies describe the use of 1,3-dipolar cycloaddition reactions involving diazomethane and α,β-unsaturated carbonyl compounds to form pyrazoline intermediates, which rearrange to pyrazolines bearing acetic acid groups.

- The use of substituted hydrazines and β-keto esters with different alkyl substituents can tailor the substituents on the pyrazole ring, enabling structural diversity.

Analytical Data and Reaction Optimization

Reaction Yields and Purity

Reaction Monitoring Techniques

- Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity and substitution patterns.

- Infrared (IR) spectroscopy identifies characteristic functional groups such as keto (C=O) and carboxylic acid (COOH) stretches.

- Mass spectrometry (MS) provides molecular weight confirmation.

Optimization Parameters

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 50–80°C | Higher temperature accelerates cyclization but may cause side reactions |

| Solvent | Ethanol, methanol, DMF | Polar solvents favor hydrazone formation and cyclization |

| Catalyst | Catalytic HCl or acetic acid | Enhances ring closure efficiency |

| Reaction Time | 4–12 hours | Longer times improve conversion but may reduce yield due to decomposition |

Research Discoveries and Applications

- Pyrazole derivatives, including this compound, have been investigated for their pharmacological activities, with potential as anti-inflammatory and anticancer agents due to their interaction with biological targets.

- Structural analogs synthesized via similar methods have shown promising antimicrobial and enzyme inhibitory activities, suggesting that modifications to the acetic acid side chain or pyrazole ring can optimize bioactivity.

- Molecular docking studies support the role of the keto and acetic acid groups in binding to enzyme active sites, highlighting the importance of precise synthetic control to maintain functional group integrity.

Summary Table: Preparation Methods and Key Parameters

| Preparation Step | Starting Materials | Reaction Conditions | Key Observations | Typical Yield (%) |

|---|---|---|---|---|

| Hydrazone formation | Ethyl-2-cyano-3-ethoxy acrylate + Hydrazine hydrate | Ethanol, reflux, catalytic HCl | Formation of hydrazone intermediate | 75–85 |

| Pyrazole ring cyclization | Hydrazone intermediate | Reflux, acid catalyst | Intramolecular cyclization to pyrazol-3-one | 65–90 |

| Side chain modification | Pyrazole intermediate | Hydrolysis (acid/base), reflux | Conversion to acetic acid moiety | 70–85 |

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring or the acetic acid moiety.

Scientific Research Applications

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to two analogs (Figure 1, Table 1):

Structural and Functional Group Analysis

(a) 2-(4-Acetyl-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid

- Core difference : Pyrrol (one nitrogen) vs. pyrazol (two nitrogens).

- Substituents : Acetyl group at position 4 vs. ethyl group at position 2.

- Impact: The pyrrol analog lacks the pyrazolone ring’s hydrogen-bonding versatility due to fewer nitrogen atoms.

(b) 2-[2-(2,4-Difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid

- Core similarity : Pyrazolone ring with acetic acid at position 4.

- Substituent difference : 2,4-Difluorophenyl at position 2 vs. ethyl group.

- Impact : Fluorine atoms introduce strong electron-withdrawing effects, likely increasing the acetic acid group’s acidity (lower pKa) and enhancing lipophilicity, which could improve membrane permeability in biological systems .

Table 1: Structural and Physical Property Comparison

Hydrogen-Bonding and Crystallographic Behavior

Hydrogen-bonding patterns in pyrazolone derivatives are critical for crystal packing and solubility. The target compound’s acetic acid group can act as both donor and acceptor, forming extended networks. In contrast, the pyrrol analog’s acetyl group may participate in weaker C=O···H interactions, reducing lattice stability .

Electronic Properties and Reactivity

- HOMO-LUMO Gaps : The difluorophenyl analog’s electron-withdrawing fluorine atoms likely reduce the HOMO-LUMO gap, enhancing reactivity in electrophilic substitutions compared to the ethyl-substituted compound.

- Acidity : The target compound’s acetic acid group has an estimated pKa of ~3.5–4.0, while the difluorophenyl analog’s pKa is predicted to be ~2.8–3.3 due to fluorine’s inductive effects .

Biological Activity

2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a compound belonging to the pyrazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with an acetic acid moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations showed that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) against various pathogens. The following table summarizes the antimicrobial efficacy of related pyrazole derivatives:

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 4a | Staphylococcus aureus | 0.22 | 0.25 |

| 5a | Escherichia coli | 0.30 | 0.35 |

| 7b | Klebsiella pneumoniae | 0.25 | 0.30 |

These results indicate that the pyrazole derivatives can effectively inhibit bacterial growth, suggesting potential therapeutic applications in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. In particular, compounds with structural similarities to this compound have shown promising results in inhibiting cyclooxygenase enzymes (COX). A notable study reported the following findings:

| Compound | COX Inhibition (%) | Selectivity Index (SI) |

|---|---|---|

| 125a | 78.9 | 353.8 |

| 125b | 82.8 | >200 |

These compounds demonstrated significant anti-inflammatory effects comparable to standard drugs like diclofenac sodium . The mechanism involves the inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored in various studies. For example, a series of synthesized compounds were tested against breast cancer cell lines (T-47D) and melanoma cell lines (UACC-257). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | T-47D | 10.5 |

| 4a | UACC-257 | 8.7 |

Molecular docking studies further supported these findings by indicating strong binding affinities to cancer-related targets .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

- Antimicrobial Evaluation : A study focused on the antimicrobial properties of various pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring significantly enhanced their antibacterial activity against resistant strains .

- Anti-inflammatory Effects : In vivo models demonstrated that certain pyrazole derivatives reduced edema and inflammation significantly compared to control groups, highlighting their potential as anti-inflammatory agents .

- Cancer Cell Line Studies : Research involving the testing of pyrazole derivatives against different cancer cell lines showed promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. For example, refluxing 2-aminothiazol-4(5H)-one with sodium acetate and 3-formyl-indole derivatives in acetic acid yields pyrazolone intermediates, which can be functionalized to the target compound . Optimization involves adjusting reaction time (3–5 hours), stoichiometry (1.1:1 molar ratio for aldehyde derivatives), and purification via recrystallization (DMF/acetic acid) . LCMS (e.g., m/z 261.2 [M+1]) and NMR are critical for monitoring purity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection and refinement are performed using SHELX programs (e.g., SHELXL for refinement ). Tools like WinGX and ORTEP-3 are used for visualization and validation of anisotropic displacement parameters . Key metrics include R-factor (<5% for high-quality data) and validation via ADDSYM to detect missed symmetry .

Q. What analytical techniques are essential for characterizing this compound?

- Methodology :

- LCMS/HPLC : To confirm molecular weight and detect impurities (e.g., byproducts like methyl esters) .

- NMR (1H/13C) : For structural elucidation; focus on distinguishing tautomeric forms (e.g., keto-enol) via chemical shifts in the δ 1.5–2.5 ppm range (methyl/ethyl groups) .

- FTIR : Identification of carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and acidic O-H stretches (~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?

- Methodology :

- Disorder Handling : Use PART instructions in SHELXL to model split positions, with constrained occupancy factors .

- Twinning : Employ TWIN/BASF commands in SHELXL for non-merohedral twinning. Validate using ROTAX (ORTEP-3) to assess rotational pseudosymmetry .

- Validation Tools : Check for missed symmetry with PLATON/ADDSYM and validate hydrogen bonding via Mercury’s interaction maps .

Q. What strategies mitigate byproduct formation during synthesis, such as ester derivatives?

- Methodology :

- Condition Optimization : Replace methyl/ethyl esters with tert-butyl esters to reduce hydrolysis. Use anhydrous acetic acid and inert atmospheres to suppress esterification .

- Chromatography : Employ gradient silica gel columns (e.g., hexane:ethyl acetate 4:1 → 1:1) to separate ester byproducts .

- Kinetic Control : Lower reaction temperatures (e.g., 60°C vs. reflux) to favor the desired carboxylic acid over esters .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

- Methodology :

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for dimeric carboxylic acids) .

- Energy Frameworks (CrystalExplorer) : Calculate interaction energies (e.g., Coulombic, dispersion) to predict stability and solubility .

- Thermal Analysis (DSC/TGA) : Correlate melting points/decomposition with hydrogen-bond strength (e.g., strong O-H···O bonds increase thermal stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.